8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the following steps:
Chlorination: Tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 8th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of 8-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one or 8-thio-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Scientific Research Applications
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields, including:
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methoxy substituents.
8-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methoxy group.
7-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
Uniqueness
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. These substituents influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVGVXUWEVQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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